molecular formula C20H30N4O2S B5608854 2-[2-(dimethylamino)ethyl]-8-[(pyridin-2-ylthio)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

2-[2-(dimethylamino)ethyl]-8-[(pyridin-2-ylthio)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5608854
M. Wt: 390.5 g/mol
InChI Key: UDIOQFTUAWTUTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , can be achieved through intramolecular spirocyclization of substituted pyridines. This process typically involves the activation of the pyridine ring followed by the intramolecular addition of a nucleophile in the presence of a catalyst like Ti(OiPr)4 (Parameswarappa & Pigge, 2011). Another relevant synthesis method involves a base-promoted [5+1] double Michael addition reaction, which is capable of yielding diazaspiro[5.5]undecane derivatives with high efficiency (Islam et al., 2017).

Molecular Structure Analysis

The diazaspiro[5.5]undecane framework is a key feature in these molecules, often favoring a specific conformation due to the rigidity imparted by the spirocyclic structure. Single-crystal X-ray studies have revealed that in similar spiro-heterocyclic compounds, certain units prefer a chair conformation, which is stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking (Islam et al., 2017).

properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-8-(2-pyridin-2-ylsulfanylacetyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2S/c1-22(2)12-13-24-16-20(9-7-18(24)25)8-5-11-23(15-20)19(26)14-27-17-6-3-4-10-21-17/h3-4,6,10H,5,7-9,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIOQFTUAWTUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CC2(CCCN(C2)C(=O)CSC3=CC=CC=N3)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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